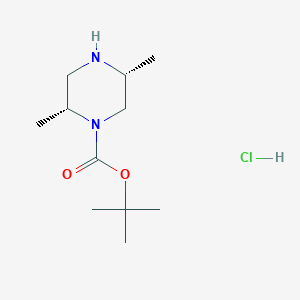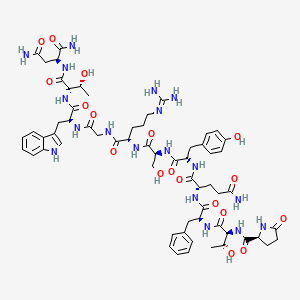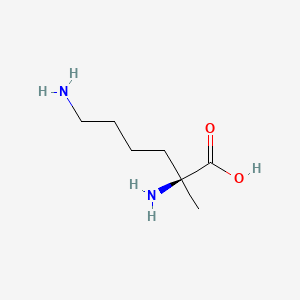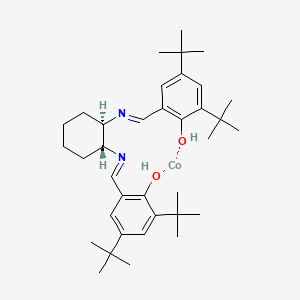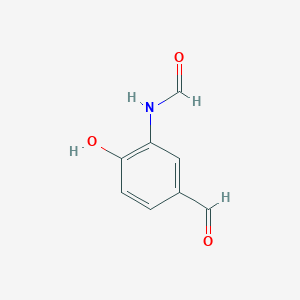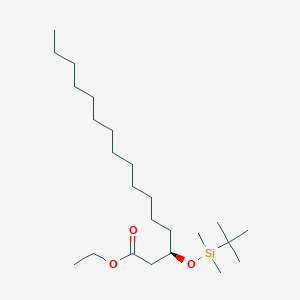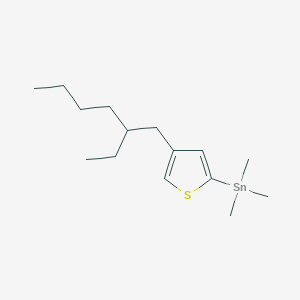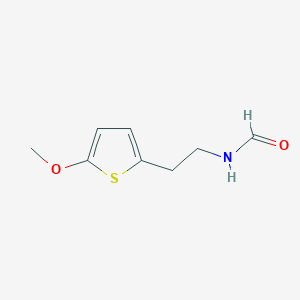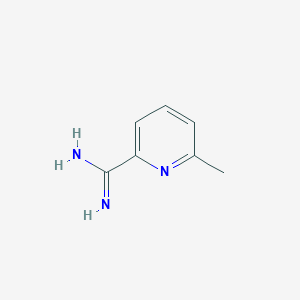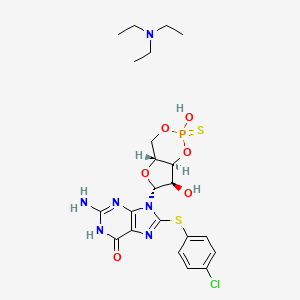
Rp-8-pCPT-cGMPS
Overview
Description
Rp-8-pCPT-cGMPS is an analogue of the parent second messenger cyclic GMP . It has the hydrogen in position 8 of the nucleobase replaced by the lipophilic 4-chlorophenylthio moiety . Additionally, one of the two exocyclic oxygen atoms of the cyclic phosphate moiety is modified by sulfur .
Molecular Structure Analysis
The molecular structure of Rp-8-pCPT-cGMPS involves both the amino group in position 2 and the nitrogen in position 1 being involved in a phenyl-substituted 5-membered ring system fused to the purine structure . The hydrogen in position 8 of the nucleobase is replaced by the lipophilic chlorophenylthio moiety .
Chemical Reactions Analysis
Rp-8-pCPT-cGMPS is a potent, selective inhibitor of cGMP-dependent protein kinases . It’s not metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases . In intact human platelets, Rp-8-pCPT-cGMPS antagonized the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases .
Physical And Chemical Properties Analysis
Rp-8-pCPT-cGMPS has high lipophilicity and excellent membrane permeability useful for intact cells while still soluble in aqueous solvents . It’s a metabolically stable and membrane-permeant competitive inhibitor of the cGK isozymes with special preference for cGK type II .
Scientific Research Applications
Inhibition of cGMP-dependent Protein Kinases
“Rp-8-pCPT-cGMPS” is a stable, cell-permeable cGMP analog that competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . This makes it a valuable tool for studying the role of these kinases in various biological processes .
Cardiovascular Research
In the field of cardiovascular research, “Rp-8-pCPT-cGMPS” has been used to study vasoconstriction . At a concentration of 10 µM, it blocks the relaxation of rat tail arteries induced by the nitric oxide donor SIN-1 .
Cell Biology and Signaling
“Rp-8-pCPT-cGMPS” has applications in cell biology, particularly in the study of cell signaling . It has been used to investigate the role of nitric oxide signaling in various cellular processes .
Study of Phosphodiesterases
“Rp-8-pCPT-cGMPS” is resistant against mammalian cyclic nucleotide-responsive phosphodiesterases . This makes it a useful tool for studying the role of these enzymes in cyclic nucleotide signaling .
Research on Retinal cGMP Channels
“Rp-8-pCPT-cGMPS” activates retinal cGMP channels, allowing researchers to discriminate between kinase and channel effects . This is particularly useful in the study of vision and related disorders .
Platelet Function Studies
In intact human platelets, “Rp-8-pCPT-cGMPS” antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases . This makes it a valuable tool for studying platelet function and related disorders .
Mechanism of Action
Target of Action
Rp-8-pCPT-cGMPS is a potent selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and plays a crucial role in various physiological processes .
Mode of Action
Rp-8-pCPT-cGMPS competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It also activates retinal cGMP channels, thus discriminating between kinase and channel effects . This compound is absolutely resistant against mammalian cyclic nucleotide-dependent phosphodiesterases .
Biochemical Pathways
The primary biochemical pathway affected by Rp-8-pCPT-cGMPS is the cGMP-PKG signaling pathway . This pathway plays a vital role in many physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction .
Pharmacokinetics
Rp-8-pCPT-cGMPS exhibits high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . It is also metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far .
Result of Action
The action of Rp-8-pCPT-cGMPS results in the inhibition of PKG, which can have various downstream effects depending on the specific physiological context . For example, in intact human platelets, Rp-8-pCPT-cGMPS antagonizes the activation of the cGMP-dependent protein kinase by 8-pCPT-cGMP .
Action Environment
The action of Rp-8-pCPT-cGMPS can be influenced by various environmental factors. For instance, its membrane permeability makes it particularly effective in cellular environments . If the compound is used in unnecessarily high concentrations, potential cross-modulation of eg, cAMP-dependent protein kinase has to be considered .
Future Directions
The role of NO/sGC/cGMP/PKG signaling pathway in regulation of platelet function has been studied . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .
properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-8-pCPT-cGMPS | |
CAS RN |
276696-61-8 | |
| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of Rp-8-pCPT-cGMPS?
A1: Rp-8-pCPT-cGMPS acts as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, ] It competes with cGMP for binding to the regulatory domain of PKG, thereby preventing its activation. [, ]
Q2: What are the downstream consequences of PKG inhibition by Rp-8-pCPT-cGMPS?
A2: PKG inhibition by Rp-8-pCPT-cGMPS disrupts various cellular processes, including:
- Smooth muscle relaxation: Rp-8-pCPT-cGMPS can attenuate nitric oxide (NO)-mediated vasodilation in various vascular beds, including cerebral, pulmonary, and coronary arteries. [, , , ]
- Platelet activation: Rp-8-pCPT-cGMPS can enhance platelet aggregation induced by agonists like collagen. []
- Neuronal excitability: Rp-8-pCPT-cGMPS can suppress hyperexcitability in sensory neurons under certain conditions, potentially impacting pain perception. [, , ]
- Cellular proliferation: Rp-8-pCPT-cGMPS can modulate the proliferation of different cell types, including vascular smooth muscle cells and endothelial cells. [, ]
Q3: What is the molecular formula and weight of Rp-8-pCPT-cGMPS?
A3: The molecular formula of Rp-8-pCPT-cGMPS is C16H19ClN5O7PS. Its molecular weight is 491.86 g/mol.
Q4: Is there any spectroscopic data available for Rp-8-pCPT-cGMPS?
A4: While specific spectroscopic data isn't extensively detailed within the provided papers, researchers can refer to chemical suppliers or databases for information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
Q5: What is known about the stability and compatibility of Rp-8-pCPT-cGMPS?
A5: Information on material compatibility and stability is limited within the provided research. Researchers should consult manufacturer guidelines for optimal storage and handling.
Q6: Does Rp-8-pCPT-cGMPS possess any catalytic properties?
A6: Rp-8-pCPT-cGMPS primarily functions as a competitive inhibitor of PKG. It does not exhibit intrinsic catalytic activity itself. []
Q7: What are the recommended storage conditions and formulation strategies for Rp-8-pCPT-cGMPS?
A7: Researchers should refer to manufacturer instructions for specific storage guidelines and formulation recommendations to ensure compound stability and solubility.
Q8: Are there specific safety guidelines for handling Rp-8-pCPT-cGMPS?
A8: As with all research chemicals, appropriate laboratory safety practices should be followed when handling Rp-8-pCPT-cGMPS. Researchers should consult relevant safety data sheets (SDS) for comprehensive information.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of Rp-8-pCPT-cGMPS?
A9: While specific ADME data is not extensively discussed in the provided papers, Rp-8-pCPT-cGMPS is known to be cell-permeable, suggesting good cellular uptake. Further research is required to fully elucidate its PK/PD properties.
Q10: In what research contexts has Rp-8-pCPT-cGMPS been used to investigate cellular processes?
A10: Rp-8-pCPT-cGMPS has been employed in numerous in vitro and in vivo studies, including:
- Vascular reactivity: Investigating the role of PKG in regulating vascular tone and blood pressure. [, , ]
- Platelet function: Exploring the involvement of PKG in platelet aggregation and thrombus formation. []
- Neuropathic pain: Examining the contribution of PKG to neuronal hyperexcitability and pain signaling. [, , ]
- Cardiac function: Assessing the influence of PKG on heart rate and contractility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



